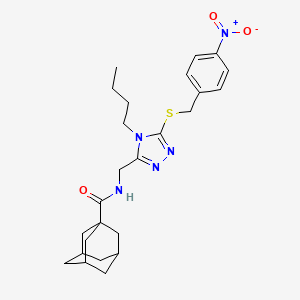
4-(benzenesulfonyl)-N,N-dimethyl-2-thiophen-2-yl-1,3-oxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound contains several functional groups including a benzene ring, a sulfonyl group, a thiophene ring, an oxazole ring, and an amine group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the aromatic rings. The electron-donating amine group and electron-withdrawing sulfonyl group could create interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating amine group and the electron-withdrawing sulfonyl group. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl and amine groups could make this compound soluble in polar solvents .Aplicaciones Científicas De Investigación
C-H Imidation and Aminobromination of Heterocycles
One significant application involves the practical C-H imidation of five-membered heterocycles and the first dual C-H bond aminobromination of thiophenes under metal-free conditions, supporting the radical pathway of the reactions. This approach is crucial for developing novel heterocyclic compounds with potential pharmaceutical applications (Sun et al., 2019).
Development of Benzenesulfonic Acid Derivatives
Another study focused on the condensation of 4-chlorosulfonyl- and 4-fluorosulfonyl-benzoyl chlorides with p-dimethylamino-α-aminoacetophenone, leading to 4-(5-dimethylaminophenyl-2-oxazolyl)benzenesulfonyl halides. These compounds exhibit spectral and luminescence properties, demonstrating the sulfonyl group's ability to transmit electronic effects, which is essential for developing materials with specific optical properties (Fedyunyaeva & Shershukov, 1993).
Biochemical Evaluation of Benzenesulfonamides
Investigations into N-(4-phenylthiazol-2-yl)benzenesulfonamides revealed their high-affinity inhibition of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. This pathway is significant in the pathophysiology of neuronal injury, highlighting these compounds' potential as therapeutic agents (Röver et al., 1997).
Application in Solid-Phase Synthesis
Polymer-supported benzenesulfonamides have been used as key intermediates in various chemical transformations, including rearrangements to yield diverse privileged scaffolds. This method is crucial for high-throughput synthesis of complex molecules, offering a versatile tool for drug discovery and materials science (Fülöpová & Soural, 2015).
Novel Synthetic Approaches
A novel synthetic approach to poly(p-benzenesulfonamide) via self-polycondensation under mild conditions has been developed. This technique allows for the production of polymers with potential applications in materials science, particularly in the development of novel polymeric materials with specific properties (Saegusa et al., 1987).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that similar compounds have been shown to targetBeta-lactamase in Escherichia coli . Beta-lactamase is an enzyme that provides multi-resistance to bacteria against beta-lactam antibiotics.
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in the biochemical processes of the organism .
Biochemical Pathways
Thiophene-based analogs have been shown to have a variety of biological effects, indicating that they may affect multiple biochemical pathways .
Pharmacokinetics
Similar compounds have been shown to have various pharmacokinetic properties .
Result of Action
Similar compounds have been shown to have various biological effects, including antimicrobial and antioxidant activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other compounds, pH levels, temperature, and light exposure can all potentially impact the compound’s effectiveness .
Propiedades
IUPAC Name |
4-(benzenesulfonyl)-N,N-dimethyl-2-thiophen-2-yl-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S2/c1-17(2)15-14(16-13(20-15)12-9-6-10-21-12)22(18,19)11-7-4-3-5-8-11/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTWITULKIDDRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[Methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B2882352.png)

![1,4-Dioxane;(2Z)-2-[(2-methoxyphenyl)methylidene]-8-(pyridin-4-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one](/img/structure/B2882358.png)
![2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-1-phenylethan-1-one](/img/structure/B2882360.png)
![3-[({[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]thio}acetyl)amino]benzoic acid](/img/structure/B2882361.png)


![3-(4-fluoro-3-methylphenyl)-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2882364.png)


![N-[(4-fluorophenyl)methyl]-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2882369.png)
![1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[2.1.1]hexane](/img/structure/B2882370.png)
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-chloro-2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2882373.png)
